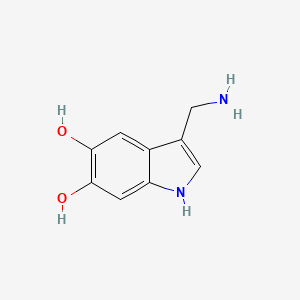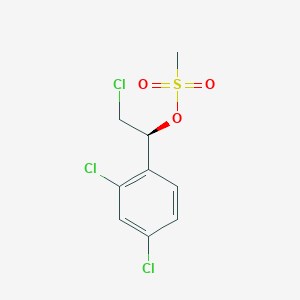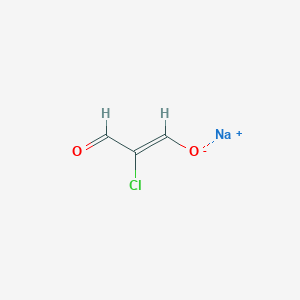![molecular formula C7H5BrN2S B13033939 4-Bromothieno[2,3-c]pyridin-7-amine](/img/structure/B13033939.png)
4-Bromothieno[2,3-c]pyridin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromothieno[2,3-c]pyridin-7-amine is a heterocyclic compound with the molecular formula C7H5BrN2S. This compound is part of the thienopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromothieno[2,3-c]pyridin-7-amine typically involves the bromination of thieno[2,3-c]pyridine derivatives. One common method includes the use of N-Bromosuccinimide (NBS) in N,N-dimethylformamide (DMF) at room temperature . This reaction introduces a bromine atom at the desired position on the thienopyridine ring.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromothieno[2,3-c]pyridin-7-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted thienopyridine derivatives, while oxidation and reduction reactions can lead to the formation of sulfoxides, sulfones, or reduced amine derivatives .
Aplicaciones Científicas De Investigación
4-Bromothieno[2,3-c]pyridin-7-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors and other bioactive molecules.
Biological Studies: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Chemical Biology: It is employed in the development of chemical probes for studying biological pathways.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Bromothieno[2,3-c]pyridin-7-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity. This interaction is facilitated by hydrogen bonding and hydrophobic interactions between the thienopyridine ring and the amino acid residues in the kinase active site .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromothieno[3,2-c]pyridin-4-amine: Another thienopyridine derivative with similar biological activities.
Thieno[2,3-c]pyridine-6-carboxylic ester: Known for its use in kinase inhibition studies.
Thieno[2,3-c]pyridine-6-carboxamide: Another kinase inhibitor with a similar core structure.
Uniqueness
4-Bromothieno[2,3-c]pyridin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom at the 4-position enhances its ability to participate in substitution reactions, making it a versatile intermediate for the synthesis of various bioactive compounds .
Propiedades
Fórmula molecular |
C7H5BrN2S |
|---|---|
Peso molecular |
229.10 g/mol |
Nombre IUPAC |
4-bromothieno[2,3-c]pyridin-7-amine |
InChI |
InChI=1S/C7H5BrN2S/c8-5-3-10-7(9)6-4(5)1-2-11-6/h1-3H,(H2,9,10) |
Clave InChI |
KKKBIIJYYHKQNC-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC2=C1C(=CN=C2N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-(3-Acetamidophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B13033892.png)
![(2S)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine](/img/structure/B13033905.png)

![1-ethyl-6-methyl-3-(4-(trifluoromethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13033918.png)

